molecular formula C12H13NO3S B1335205 ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate CAS No. 6376-75-6

ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

Cat. No. B1335205
CAS RN: 6376-75-6
M. Wt: 251.3 g/mol
InChI Key: SVCWFHUVHSQFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate is a chemical compound with the molecular formula C12H13NO3S . It is related to other compounds such as Ethyl [6- (morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate include a molecular weight of 235.24 g/mol, a computed XLogP3-AA of 1.3, no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 235.08445790 g/mol .

Scientific Research Applications

Antimicrobial Activity

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate and its derivatives have been explored for their antimicrobial properties. A study by Kalekar, Bhat, and Koli (2011) involved the synthesis of 1,4-Benzothiazine derivatives for antimicrobial activity. These compounds were tested against various bacterial strains such as E. coli and S. aureus, and fungal strains like C. albicans, showing significant antibacterial and antifungal activities (Kalekar, Bhat, & Koli, 2011).

Synthesis and Characterization

The synthesis and characterization of benzothiazin-4-yl derivatives have been a significant area of research. For instance, Nazarenko et al. (2008) investigated the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines, leading to a set of derivatives. This study also discovered a new rearrangement during the acidic hydrolysis of one of the synthesized compounds, revealing insights into reaction mechanisms and structural elucidation (Nazarenko et al., 2008).

Pharmacological Activity

Research has also been conducted on the pharmacological activities of these compounds. Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of benzothiazin-4-yl and evaluated them for anti-inflammatory and analgesic activities. One of the derivatives was found to possess analgesic activity comparable to pentazocine, a known pain relief medication (Gowda et al., 2011).

Crystal Structure Analysis

The crystal structure of related compounds has been studied to understand their molecular configurations and interactions. Ellouz et al. (2015) analyzed the crystal structure of a compound featuring benzothiazine residue linked to a 1,2,3-triazole ring, providing valuable information on the molecule's conformation and intermolecular interactions (Ellouz et al., 2015).

Anti-Corrosive Properties

Additionally, the anti-corrosive properties of benzothiazine derivatives have been explored. Sebbar (2017) investigated two benzothiazine derivatives for their corrosion inhibitory effect on mild steel in an acidic solution, revealing significant inhibition efficiency, which is crucial for industrial applications (Sebbar, 2017).

properties

IUPAC Name

ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCWFHUVHSQFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390551
Record name ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

CAS RN

6376-75-6
Record name ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

Citations

For This Compound
1
Citations
J Gowda, AMA Khader, B Kalluraya, P Shree… - European journal of …, 2011 - Elsevier
A new series of Schiff and Mannich bases derivatives (6) of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (4), derived from (3-oxo-2,3-dihydro-4H-1…
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.